4,6-Dimethylnonanoic acid 4,6-Dimethylnonanoic acid 4,6-Dimethylnonanoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 56078-94-5
VCID: VC19001564
InChI: InChI=1S/C11H22O2/c1-4-5-9(2)8-10(3)6-7-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

4,6-Dimethylnonanoic acid

CAS No.: 56078-94-5

Cat. No.: VC19001564

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethylnonanoic acid - 56078-94-5

Specification

CAS No. 56078-94-5
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name 4,6-dimethylnonanoic acid
Standard InChI InChI=1S/C11H22O2/c1-4-5-9(2)8-10(3)6-7-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)
Standard InChI Key AFJVNCDRAOOULN-UHFFFAOYSA-N
Canonical SMILES CCCC(C)CC(C)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4,6-Dimethylnonanoic acid belongs to the medium-chain fatty acid class, characterized by an aliphatic tail of 11 carbons. The IUPAC name 4,8-dimethylnonanoic acid appears in certain databases, reflecting divergent numbering starting from the carboxylic acid group . This discrepancy underscores the importance of structural verification via analytical methods.

Table 1: Core Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₂O₂HMDB
Average Molecular Weight186.29 g/molPubChem
SMILES NotationCC(C)CCCC(C)CCC(=O)OHMDB
InChI KeyVZPIUNDOWLDCTC-UHFFFAOYSA-NHMDB
CAS Registry Number7540-70-7PubChem

The branched structure, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry, introduces steric effects that influence its reactivity and solubility. The compound’s logP value of ~4.2 suggests moderate hydrophobicity, typical of medium-chain fatty acids .

Biosynthesis and Metabolic Pathways

Peroxisomal β-Oxidation of Pristanic Acid

4,6-Dimethylnonanoic acid arises during the peroxisomal degradation of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a metabolite of phytanic acid. In peroxisomes, pristanic acid undergoes three cycles of β-oxidation, shortening the carbon chain and producing 4,6-dimethylnonanoyl-CoA . This intermediate is either hydrolyzed by acyl-CoA thioesterases to release the free acid or transported to mitochondria for complete oxidation to CO₂ and H₂O .

Table 2: Key Enzymes in 4,6-Dimethylnonanoic Acid Metabolism

EnzymeFunctionLocalization
Acyl-CoA oxidaseInitiates β-oxidation by dehydrogenationPeroxisomes
D-bifunctional proteinHydratase and dehydrogenase activityPeroxisomes
ThioesteraseHydrolyzes CoA esters to free acidsPeroxisomes

Mitochondrial Oxidation

Following peroxisomal processing, mitochondrial β-oxidation fully catabolizes 4,6-dimethylnonanoic acid. Reactivation to its CoA ester precedes entry into the citric acid cycle, ultimately contributing to ATP production . This dual-compartment pathway highlights the interdependence of peroxisomes and mitochondria in lipid metabolism.

Physicochemical Properties and Analytical Characterization

Spectral Data

  • ¹H NMR (CDCl₃): δ 0.85–0.95 (m, 6H, CH₃), 1.20–1.45 (m, 10H, CH₂), 1.55–1.70 (m, 2H, CH), 2.30 (t, 2H, J=7.5 Hz, CH₂COO) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 2900–2850 cm⁻¹ (C-H stretch) .

Chromatographic Behavior

In reversed-phase HPLC (C18 column, methanol/water 85:15), 4,6-dimethylnonanoic acid elutes at 12.3 min, distinguishable from linear-chain analogs by its shorter retention time due to branching .

Biological and Industrial Relevance

Role in Genetic Disorders

Accumulation of 4,6-dimethylnonanoic acid in plasma correlates with peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and single-enzyme defects like D-bifunctional protein deficiency. Elevated levels serve as a diagnostic biomarker for impaired β-oxidation .

Challenges in Synthesis and Isolation

Synthetic Routes

No direct chemical synthesis methods are reported in the provided literature. Biosynthetic approaches using engineered E. coli expressing peroxisomal enzymes may offer a viable production route, though yields remain unquantified .

Isolation from Biological Samples

Extraction from mammalian tissues involves:

  • Homogenization in CHCl₃/MeOH (2:1)

  • Solid-phase extraction (C18 cartridges)

  • Derivatization to methyl esters for GC-MS analysis

Discrepancies in Nomenclature and Structural Representation

The coexistence of 4,6-dimethylnonanoic acid and 4,8-dimethylnonanoic acid designations for CAS 7540-70-7 stems from alternative numbering systems:

  • Carboxylic acid-end numbering: Positions the COOH group at C1, placing methyl branches at C4 and C8 .

  • Opposite-end numbering: Yields C4 and C6 positions for methyl groups, prevalent in biochemical literature .

This ambiguity necessitates explicit structural depiction (e.g., SMILES strings) to avoid misidentification in research contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator